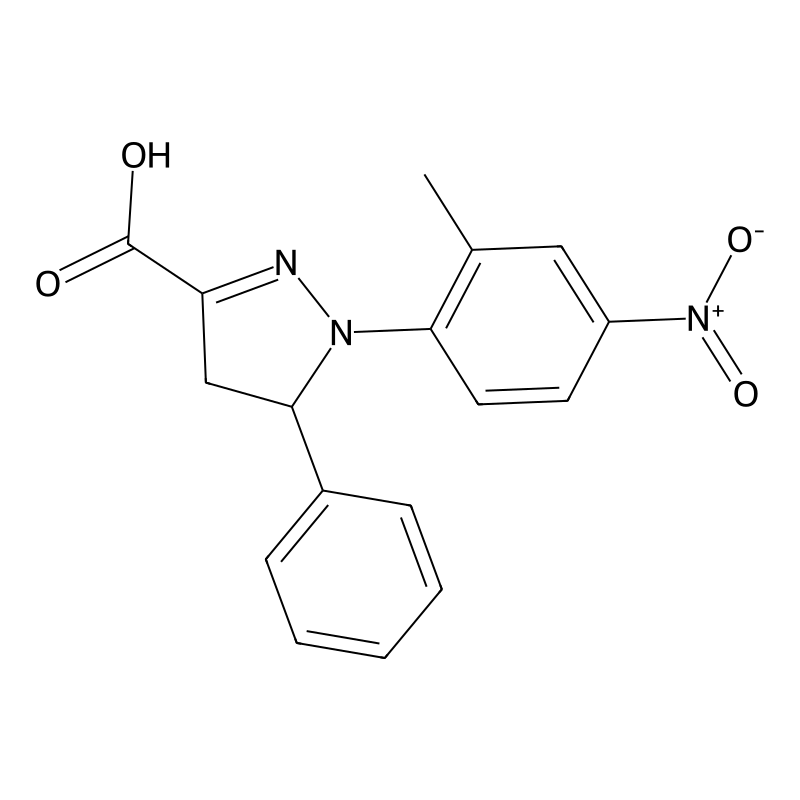1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound characterized by its unique pyrazole structure, which consists of a five-membered ring containing two nitrogen atoms. The molecular formula for this compound is C17H15N3O4, and it has a molecular weight of 325.32 g/mol. This compound features various functional groups, including a carboxylic acid and nitro group, contributing to its chemical reactivity and biological properties .
- Nucleophilic Substitution: The presence of the carboxylic acid group allows for nucleophilic attack, leading to various substitutions.
- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's biological activity.
- Condensation Reactions: The carboxylic acid can react with alcohols or amines to form esters or amides, respectively.
These reactions make 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid a versatile building block in organic synthesis .
Compounds containing the pyrazole moiety are known for their diverse biological activities. Research indicates that 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exhibits:
- Anti-inflammatory Properties: Some studies have shown that pyrazole derivatives can inhibit inflammatory pathways.
- Antimicrobial Activity: This compound may possess activity against various bacterial strains due to its structural features.
- Antitumor Activity: Certain derivatives have been evaluated for their potential in cancer treatment, showing promise in inhibiting tumor cell proliferation .
The synthesis of 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions: Combining hydrazine derivatives with appropriate carbonyl compounds leads to the formation of the pyrazole ring.
- Functional Group Transformations: Subsequent steps may involve the introduction of the carboxylic acid and nitro groups through electrophilic aromatic substitution or other functionalization techniques.
- Cyclization Processes: The final structure is often achieved through cyclization reactions that stabilize the pyrazole framework .
The unique properties of 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid make it suitable for various applications:
- Pharmaceutical Development: Its biological activities suggest potential uses in developing new drugs targeting inflammation and cancer.
- Agricultural Chemistry: Compounds with similar structures are often explored as agrochemicals due to their antimicrobial properties.
- Material Science: Pyrazole derivatives are investigated for use in polymers and materials due to their stability and reactivity .
Interaction studies involving 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid focus on:
- Protein Binding: Evaluating how this compound interacts with biological macromolecules can provide insights into its mechanism of action.
- Enzyme Inhibition: Studies may assess its ability to inhibit specific enzymes linked to disease pathways.
These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound in therapeutic contexts .
Several compounds share structural similarities with 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Benzoyl-1-(3-nitrophenyl)-5-phenyldihydro-pyrazole | C23H15N3O5 | Contains benzoyl group | Antimicrobial, anti-inflammatory |
| 5-Oxo-1-phenyldihydro-pyrazole | C17H15N3O2 | Oxo group instead of carboxylic acid | Antitumor activity |
| 4-Methylpyrazole | C4H6N2 | Simple pyrazole structure | Used as an inhibitor in biochemical assays |
The presence of both a nitro group and a carboxylic acid in 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid distinguishes it from these compounds, enhancing its potential biological activity and applications .








